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Compound of Interest

Compound Name: (5-Methoxypyridin-2-yl)methanol

Cat. No.: B151836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (5-
Methoxypyridin-2-yl)methanol, a key intermediate in the synthesis of various pharmaceutical

compounds. The following sections detail its structural features through Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS), alongside detailed experimental protocols.

This document is intended to serve as a valuable resource for researchers in medicinal

chemistry, process development, and quality control.

Spectroscopic Data Summary
The spectroscopic data for (5-Methoxypyridin-2-yl)methanol is summarized below. These

values are crucial for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.25 d, J = 2.8 Hz 1H H-6 (pyridyl)

7.18-7.24 m 2H H-3, H-4 (pyridyl)

4.70 s 2H -CH₂OH

3.87 s 3H -OCH₃

1.82 s 1H -OH

¹³C NMR

No experimental ¹³C NMR data for (5-Methoxypyridin-2-yl)methanol was found in the

conducted searches. This represents a current data gap in the publicly available literature.

Mass Spectrometry (MS)
GC/MS

m/z Relative Intensity (%) Assignment

140 3 [M+H]⁺

139 44 [M]⁺

138 100 [M-H]⁺

110 71 [M-CHO]⁺ or [M-CH₂OH+H]⁺

Infrared (IR) Spectroscopy
No experimental IR spectral data for (5-Methoxypyridin-2-yl)methanol was found in the

conducted searches. This represents a current data gap in the publicly available literature.

Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of (5-
Methoxypyridin-2-yl)methanol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation

Dissolve approximately 5-10 mg of (5-Methoxypyridin-2-yl)methanol in 0.7 mL of

deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy

Instrument: A 300 MHz or higher field NMR spectrometer.

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-32 scans.

Relaxation Delay: 1-2 seconds.

Data Processing: Fourier transform the acquired free induction decay (FID) and apply phase

and baseline corrections. Chemical shifts are referenced to the residual solvent peak of

CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy

Instrument: A 75 MHz or higher field NMR spectrometer.

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more scans to achieve adequate signal-to-noise ratio.
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Relaxation Delay: 2-5 seconds.

Data Processing: Fourier transform the FID and apply phase and baseline corrections.

Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Mass Spectrometry (MS)
Sample Preparation

Prepare a dilute solution of (5-Methoxypyridin-2-yl)methanol in a volatile organic solvent

such as methanol or dichloromethane (approximately 1 mg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC System: A gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x

0.25 mm x 0.25 µm).

Injection: 1 µL of the sample solution is injected in split or splitless mode.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program:

Initial temperature: 50-70 °C, hold for 1-2 minutes.

Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 250-280

°C.

Hold at the final temperature for 5-10 minutes.

MS System: A mass spectrometer operating in electron ionization (EI) mode.

Ionization Energy: 70 eV.

Mass Range: Scan from m/z 40 to 400.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.
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Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method)

Grind 1-2 mg of (5-Methoxypyridin-2-yl)methanol with approximately 100-200 mg of dry

potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Transfer the powder to a pellet-pressing die.

Apply pressure to form a transparent or translucent pellet.

FT-IR Spectroscopy

Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

Mode: Transmittance.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Data Analysis: Identify characteristic absorption bands for functional groups present in the

molecule, such as O-H (alcohol), C-O (methoxy and alcohol), C=C and C=N (pyridine ring),

and C-H bonds.

Synthesis Workflow
The synthesis of (5-Methoxypyridin-2-yl)methanol can be achieved through the hydrolysis of

a suitable precursor.[1] The following diagram illustrates a typical synthetic route.
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Reactants

Reaction Workup Product

Starting Material
(e.g., 2-Acetoxymethyl-5-methoxypyridine)

HydrolysisReagent
(e.g., Potassium Hydroxide)

Solvent
(e.g., Methanol)

Solvent EvaporationHeat/Reflux Extraction
(Dichloromethane/Water)

Drying
(Anhydrous Sodium Sulfate) Concentration (5-Methoxypyridin-2-yl)methanol
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Synthesis

Primary Characterization

Secondary Characterization

Structural Confirmation

Synthesized Compound

¹H NMR
(Proton Environment)

Mass Spectrometry
(Molecular Weight & Formula)

¹³C NMR
(Carbon Skeleton)

Provides context for

IR Spectroscopy
(Functional Groups)

Complements

Confirmed Structure of
(5-Methoxypyridin-2-yl)methanol

Provides context forComplements

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (5-METHOXYPYRIDIN-2-YL)METHANOL | 127978-70-5 [chemicalbook.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b151836?utm_src=pdf-body-img
https://www.benchchem.com/product/b151836?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7300273.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Characterization of (5-Methoxypyridin-2-
yl)methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151836#spectroscopic-characterization-of-5-
methoxypyridin-2-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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